molecular formula C9H11ClF3N B13484895 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride

Cat. No.: B13484895
M. Wt: 225.64 g/mol
InChI Key: DMLWOJIESNNTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt characterized by a phenyl ring substituted with a trifluoroethyl group (–CH2CF3) at the 3-position and a primary amine (–CH2NH2) at the benzylic position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural attributes include:

  • Phenylmethanamine backbone: Common in bioactive molecules targeting neurotransmitter systems (e.g., antidepressants, antipsychotics) .

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h1-4H,5-6,13H2;1H

InChI Key

DMLWOJIESNNTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine Hydrochloride

Method 1: Reductive Amination from 3-(Trifluoromethyl)phenyl Ketones

This method involves the preparation of a trifluoromethyl-substituted phenyl ketone intermediate, followed by reductive amination to introduce the amine group.

Preparation of 1-(3-Trifluoromethyl)phenyl-propan-2-one
  • Starting Material: 3-Trifluoromethylaniline.
  • Key Reaction: Diazotization of 3-trifluoromethylaniline, followed by reaction with isopropenyl acetate in the presence of catalytic cuprous/cupric salts (chlorides preferred) and sodium acetate as base.
  • Solvent: A polar mixture of water and acetone or alcohol.
  • Conditions: Temperature between 20°C and 70°C, reaction time 30 minutes to 3 hours.
  • Purification: Formation and alkaline hydrolysis of bisulfite complex, followed by vacuum distillation.
  • Yield: Approximately 57-59% yield of pure ketone.
Reductive Amination to Form the Amine
  • The ketone intermediate undergoes reductive amination with ammonia or an amine source.
  • Common reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation.
  • The reaction produces the benzylamine derivative.
  • The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is well-established for preparing amines from ketones and is adaptable for trifluoroethyl-substituted analogues.

Method 2: Coupling and Hydrogenolysis Using Protected Intermediates

This approach uses protected amine intermediates and coupling reagents to build the target compound.

Synthesis of Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
  • Starting from a compound of Formula 2 and a trifluoroethyl amide derivative (Formula 3).
  • A coupling reagent and base are used to form an intermediate (Formula 4).
  • The intermediate undergoes hydrogenolysis with a hydrogenation catalyst to remove protecting groups and yield the free amine (Formula 1).
  • Final conversion to hydrochloride salt by treatment with hydrochloric acid or other acids like trifluoroacetate or methanesulfonate is optional.

This method benefits from high selectivity and purity, using carbamate protection strategies to control reactivity.

Comparative Data Table of Preparation Methods

Method No. Key Intermediate(s) Main Reagents/Conditions Yield (%) Advantages Limitations
1 1-(3-Trifluoromethyl)phenyl-propan-2-one Diazotization, cuprous chloride catalyst, isopropenyl acetate, sodium acetate, vacuum distillation 57-59 Well-established, scalable Moderate yield, multiple purification steps
2 Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate Coupling reagents, base, hydrogenolysis catalyst, acid treatment High (not quantified) High purity, selective protection strategy Requires protected intermediates, hydrogenation step
3 3-(3-Trifluoromethylphenyl)propanal and esters Mizoroki–Heck cross-coupling, PDBBA reduction, catalytic hydrogenation Up to 95 (intermediate) Advanced catalytic methods, high selectivity Multi-step, requires specialized reagents

Comprehensive Research Findings and Analysis

  • The diazotation and subsequent reaction with isopropenyl acetate catalyzed by cuprous/cupric salts is a robust method for synthesizing trifluoromethyl-substituted ketones, which are key precursors for amine synthesis.
  • The use of carbamate protecting groups (e.g., benzyl carbamate) in coupling reactions allows for controlled amination and facile deprotection via hydrogenolysis, yielding high-purity amines suitable for salt formation.
  • Selective reduction techniques such as PDBBA enable the transformation of ester by-products into aldehydes, improving overall yields and purity of intermediates crucial for final amine synthesis.
  • Salt formation with hydrochloric acid or other acids stabilizes the amine compound, facilitating handling and purification.

Chemical Reactions Analysis

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.

Scientific Research Applications

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanamine groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related trifluoroethyl- and fluorophenyl-containing amines (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences CAS No. Reference
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine·HCl C9H11ClF3N* ~223–227* –CH2CF3 (3-position), –CH2NH2·HCl Reference compound Not provided
2,2,2-Trifluoro-1-(o-tolyl)ethanamine·HCl C9H11ClF3N 225.64 –CF3, –NH2·HCl, 2-methylphenyl Methyl substituent on phenyl ring 315-43-5
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine·HCl C8H8ClF4N 245.61 –CF3, –NH2·HCl, 3-fluoro substituent Fluorine at phenyl 3-position, chiral center 1391436-37-5
[3-(2,2-Difluoroethoxy)phenyl]methanamine·HCl C9H12ClF2NO 223.65 –OCH2CF2H (3-position), –CH2NH2·HCl Difluoroethoxy vs. trifluoroethyl 1240526-16-2
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine·HCl C9H8ClF4N 257.62 –CF3, –CH2NH2·HCl, 4-fluoro substituent Trifluoromethyl and fluoro on phenyl 1131739-78-0

*Inferred from structural analogs.

Key Observations :

  • Substituent position : The 3-position trifluoroethyl group distinguishes the target compound from analogs with substituents at the 2- or 4-positions (e.g., o-tolyl in ).
  • Chirality : Enantiomers like (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine·HCl highlight the role of stereochemistry in receptor selectivity.
Physicochemical Properties
  • Lipophilicity: The trifluoroethyl group increases hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability .
  • Basicity reduction : The electron-withdrawing –CF3 group lowers the pKa of the amine, reducing protonation at physiological pH and improving CNS penetration .
  • Stability : Hydrochloride salts of similar compounds (e.g., [3-(2,2-difluoroethoxy)phenyl]methanamine·HCl ) show enhanced stability under storage compared to free bases.
Pharmacological Potential

While direct data for the target compound are unavailable, insights from analogs suggest:

  • CNS applications: Fluorinated phenylmethanamines are explored as antidepressants (e.g., maprotiline·HCl ) or dopamine/norepinephrine reuptake inhibitors due to structural similarity to neurotransmitters.
  • Receptor targeting : The trifluoroethyl group may enhance binding to serotonin or σ-receptors, as seen in related fluorinated amines .
  • Metabolic resistance : Fluorine substituents reduce oxidative metabolism, extending half-life .

Biological Activity

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antimicrobial properties, and case studies.

The compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C10H12ClF3N\text{C}_{10}\text{H}_{12}\text{ClF}_3\text{N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl moiety enhances lipophilicity, potentially increasing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of various receptors, influencing cellular signaling pathways.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Mechanism
SW480 (Colon Cancer)≤ 10Induction of apoptosis
K-562 (Leukemia)≤ 10Inhibition of AbI kinase
PC3 (Prostate Cancer)5.8 - 7.6Cell cycle arrest and apoptosis induction

Studies indicate that the compound induces apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial disruption .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) are reported as follows:

Microorganism MIC (µM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9

These findings suggest that the compound exhibits bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cancer Treatment : In a study involving colon cancer cell lines SW480 and SW620, treatment with the compound led to a reduction in viable cell counts by up to 93%. This was associated with late-stage apoptosis as confirmed by flow cytometry analyses .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of the compound against clinical isolates of MRSA, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. Basic

  • ¹H/¹⁹F NMR : Confirms the presence of the trifluoroethyl group (δ ~3.8 ppm for CH₂CF₃; ¹⁹F signal at -65 to -70 ppm) .
  • IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 238.08) .

How do structural modifications at the phenyl or amine group influence biological activity?

Q. Advanced

  • Trifluoroethyl positioning : Meta-substitution (3-position) enhances receptor binding affinity compared to para-substituted analogs due to steric and electronic effects .
  • Amine functionalization : Conversion to secondary amines reduces solubility but increases blood-brain barrier penetration in neuropharmacological studies .
    Comparative studies with fluorinated analogs (e.g., difluoroethyl derivatives) show reduced metabolic stability .

What is the solubility profile of this compound in common laboratory solvents?

Q. Basic

  • High solubility : In polar aprotic solvents (DMSO, DMF) and aqueous HCl (pH < 2) .
  • Low solubility : In ethers and hydrocarbons. Ethanol/water mixtures (1:1) are optimal for recrystallization .

What computational modeling approaches predict interactions of this compound with biological targets?

Q. Advanced

  • Molecular docking : Used to map binding poses with serotonin receptors (5-HT₂A/5-HT₆), leveraging the trifluoroethyl group’s hydrophobic interactions .
  • DFT calculations : Predict electronic effects of fluorine substitution on amine basicity (pKa ~8.2) and hydrogen-bonding capacity .

How stable is this compound under varying storage conditions?

Q. Basic

  • Short-term stability : Stable at 25°C for 30 days in dry, dark conditions .
  • Long-term storage : Recommended at -20°C in sealed, argon-filled vials to prevent amine oxidation .

What is the compound’s role in chiral synthesis?

Q. Advanced

  • Enantiomeric resolution : The (R)-enantiomer shows 3-fold higher activity in enzyme inhibition assays compared to the (S)-form, confirmed by chiral HPLC (Chiralpak AD-H column) .
  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enable stereoselective trifluoroethyl introduction .

What impurities commonly arise during synthesis, and how are they analyzed?

Q. Basic

  • By-products : Unreacted halogenated precursors or over-reduced intermediates (e.g., ethyl derivatives) .
  • Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

How does this compound interact with cytochrome P450 enzymes?

Q. Advanced

  • Inhibition kinetics : Non-competitive inhibition of CYP3A4 (Ki = 12.3 μM) due to hydrophobic binding near the heme pocket .
  • Metabolic pathways : Demethylation at the amine group is the primary route, identified via LC-MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.